molecular formula C27H24ClNO4 B15023067 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

Cat. No.: B15023067
M. Wt: 461.9 g/mol
InChI Key: FPDKXLHTYFMOID-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group, a benzofuran moiety, and a propanamide linkage.

Preparation Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate reagent to form the phenoxy intermediate.

    Introduction of the benzofuran moiety: The phenoxy intermediate is then reacted with a benzofuran derivative under specific conditions to introduce the benzofuran moiety.

    Formation of the propanamide linkage: The final step involves the reaction of the intermediate with a propanamide derivative to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research may explore its potential therapeutic properties, including its activity against specific diseases or conditions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide can be compared with other similar compounds, such as:

    2-(4-chloro-3,5-dimethylphenoxy)aniline: This compound shares the chlorinated phenoxy group but lacks the benzofuran and propanamide moieties.

    4-chloro-3,5-dimethylphenyl 2-thiophenecarboxylate: This compound contains a similar chlorinated phenoxy group but has a thiophene carboxylate group instead of the benzofuran and propanamide moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H24ClNO4

Molecular Weight

461.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide

InChI

InChI=1S/C27H24ClNO4/c1-15-9-11-19(12-10-15)25(30)26-24(21-7-5-6-8-22(21)33-26)29-27(31)18(4)32-20-13-16(2)23(28)17(3)14-20/h5-14,18H,1-4H3,(H,29,31)

InChI Key

FPDKXLHTYFMOID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)OC4=CC(=C(C(=C4)C)Cl)C

Origin of Product

United States

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